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Cat. No.: B1202640 Get Quote

Introduction: The Need for Thermochemical Data
Thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpies of

phase transitions, are fundamental to chemical process design and analysis. For a compound

like 1,6-dihydrocarvone, this data is essential for:

Reaction Engineering: Calculating reaction enthalpies (ΔHrxn) to manage thermal loads in

reactors, preventing thermal runaways, and optimizing energy efficiency.

Purification and Process Design: Designing distillation and crystallization processes, which

are governed by vaporization and fusion enthalpies.

Safety Analysis (HAZOP): Assessing the energetic potential of the molecule and its reactions

to ensure safe handling and storage.

Computational Modeling: Providing accurate parameters for molecular modeling and

simulation, which can accelerate the discovery and development of new synthetic routes and

applications.

This guide is structured to provide researchers and drug development professionals with both

the available estimated data and the detailed methodologies to generate high-fidelity

experimental and computational data where none currently exists.

Predicted Thermochemical Properties
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In the absence of comprehensive experimental data, computational estimation methods

provide valuable first-order approximations. The Joback and Crippen methods, based on group

contributions, are frequently used for this purpose. The table below summarizes the estimated

thermochemical properties for (E)-dihydrocarvone. It is critical to recognize that these are

calculated values and should be used with caution until validated by experimental

measurement.

Property Symbol (Unit)
Estimated
Value

Method Source

Standard

Enthalpy of

Formation (Gas)

ΔfH°gas (kJ/mol) -237.81 Joback Method

Standard Gibbs

Free Energy of

Formation

ΔfG° (kJ/mol) 6.76 Joback Method

Enthalpy of

Vaporization (at

boiling point)

ΔvapH° (kJ/mol) 41.63 Joback Method

Enthalpy of

Fusion
ΔfusH° (kJ/mol) 11.48 Joback Method

Octanol/Water

Partition

Coefficient

logPoct/wat 2.568
Crippen's

Method

Normal Boiling

Point
Tboil (K) 481.29 Joback Method

Critical Pressure Pc (kPa) 2701.41 Joback Method

Experimental Determination of Thermochemical
Properties
Generating empirical data is the gold standard for thermochemical characterization. The

following section details the authoritative experimental protocols for determining the key
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properties of 1,6-dihydrocarvone.

Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔH°c) is a cornerstone property from which the standard

enthalpy of formation (ΔH°f) is derived. Constant-volume bomb calorimetry is the definitive

technique for this measurement.

Causality of Experimental Choices: The "bomb" is a robust, constant-volume vessel, ensuring

that the heat evolved corresponds directly to the change in internal energy (ΔE). The system is

submerged in a precisely known mass of water, and the entire assembly's heat capacity is

calibrated with a standard substance like benzoic acid to ensure traceability and accuracy.

Experimental Protocol:

Calorimeter Calibration: A pellet of certified benzoic acid (mass ~1g) is combusted in the

bomb calorimeter. The temperature rise (ΔT) is recorded, and the heat capacity of the

calorimeter (Ccal) is calculated using the known energy of combustion of benzoic acid. This

step is crucial for establishing a self-validating system.

Sample Preparation: A sample of high-purity 1,6-dihydrocarvone (mass ~0.8-1.2g) is placed

in a crucible within the bomb. A fuse wire is positioned to contact the sample.

Assembly and Combustion: The bomb is sealed, purged, and pressurized with an excess of

pure oxygen (~30 atm). The bomb is then placed in the calorimeter, which is filled with a

known mass of water. The initial temperature is recorded before the sample is ignited

electronically.

Data Acquisition: The temperature of the water is monitored until a maximum is reached and

the system begins to cool. The net temperature change (ΔT) is determined after correcting

for heat exchange with the surroundings.

Calculation: The heat released by the reaction (qrxn) is calculated using the formula: qrxn = -

(Ccal * ΔT) The molar enthalpy of combustion is then determined from qrxn and the moles of

the sample.
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Derivation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) is calculated

from the experimentally determined ΔH°c using Hess's Law for the combustion reaction:

C₁₀H₁₆O(l) + 14 O₂(g) → 10 CO₂(g) + 8 H₂O(l)

ΔH°c = [10 * ΔH°f(CO₂, g) + 8 * ΔH°f(H₂O, l)] - [ΔH°f(C₁₀H₁₆O, l) + 14 * ΔH°f(O₂, g)]

The standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) are well-established,

allowing for the direct calculation of ΔH°f for 1,6-dihydrocarvone.

Phase Change Properties via Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring

properties such as the enthalpy of fusion (melting) and heat capacity. It measures the

difference in heat flow required to increase the temperature of a sample and a reference as a

function of temperature.

Experimental Protocol:

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using

certified standards like indium and tin. This ensures the accuracy of the measured transition

temperatures and energies.

Sample Preparation: A small, precisely weighed sample of 1,6-dihydrocarvone (5-15 mg) is

hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

Thermal Program: The sample is subjected to a controlled heat/cool/heat cycle under an

inert nitrogen atmosphere to erase its thermal history. Data is collected during the final

heating ramp (e.g., 10 °C/min).

Data Analysis:

Enthalpy of Fusion (ΔHfus): The endothermic peak corresponding to melting is integrated.

The area of this peak is directly proportional to the heat absorbed, yielding the enthalpy of

fusion.
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Heat Capacity (Cp): Cp is determined by measuring the displacement in the heat flow

baseline between the sample run and a baseline run with empty pans. A run with a

sapphire standard of known heat capacity is used for accurate quantification.

Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of

1,6-dihydrocarvone as a function of temperature and applying the Clausius-Clapeyron

equation. Techniques like the concatenated gas saturation method are suitable for low-volatility

compounds like terpenoids.

Visualization of Experimental Workflow

The following diagram illustrates the relationship between the primary experimental techniques

and the thermochemical properties they determine.

To cite this document: BenchChem. [Thermochemical properties of 1,6-Dihydrocarvone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202640#thermochemical-properties-of-1-6-
dihydrocarvone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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